Norzoanthamine hydrochloride

Description

Properties

IUPAC Name |

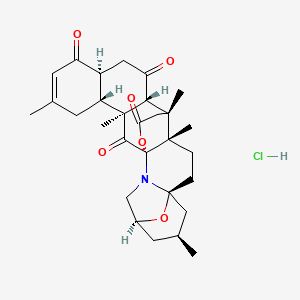

(1S,3S,4R,9S,12R,13R,14S,17S,19S,21S)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-2,8,11,25-tetrone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO6.ClH/c1-15-9-19-18(20(31)10-15)11-21(32)23-25(3)13-22(33)36-29(24(34)27(19,23)5)26(25,4)6-7-28-12-16(2)8-17(35-28)14-30(28)29;/h10,16-19,23H,6-9,11-14H2,1-5H3;1H/t16-,17-,18-,19+,23+,25+,26-,27-,28-,29+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADCOVKDHTZDEW-PSJZTJLHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CN3C(C1)(O2)CCC4(C35C(=O)C6(C7CC(=CC(=O)C7CC(=O)C6C4(CC(=O)O5)C)C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C(=O)[C@]6([C@@H]7CC(=CC(=O)[C@H]7CC(=O)[C@@H]6[C@]4(CC(=O)O5)C)C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Zoanthid Species as Natural Sources

Norzoanthamine is naturally produced by several species of marine invertebrates known as zoanthids, particularly within the Zoanthus genus.

Early and numerous reports identify the genus Zoanthus as the primary natural source of norzoanthamine. nih.govnih.govbohrium.com Many foundational studies in the isolation and characterization of this alkaloid were conducted on unidentified or broadly classified species referred to simply as Zoanthus sp. nih.govnih.govbohrium.com These colonial organisms harbor a diverse array of related alkaloids, making them a focal point for marine natural product chemistry.

More specific investigations have identified Zoanthus vietnamensis as a producer of norzoanthamine and a rich source of other zoanthamine-type alkaloids. nih.govacs.org Chemical analyses of specimens collected from various regions have consistently yielded norzoanthamine, alongside new and previously identified homologues. nih.govacs.org

Research has expanded to include other specific species within the Zoanthus genus, revealing a broader distribution of these alkaloids. Notably, Zoanthus cf. pulchellus has been identified as a source of norzoanthamine and its derivatives. mdpi.compreprints.orgresearchgate.net Additionally, studies on Zoanthus kuroshio have led to the isolation of novel zoanthamine-type compounds, further establishing the chemotaxonomic significance of these alkaloids within the genus. acs.org

Geographical Distribution of Producing Organisms

The Zoanthus species that produce norzoanthamine are predominantly found in tropical and subtropical marine environments. nih.gov The geographical locations from which these organisms have been collected span the globe, indicating a wide but environmentally specific distribution.

Initial discoveries of norzoanthamine-producing zoanthids occurred off the coast of India. mdpi.comdicp.ac.cn Subsequent collections have been made from the waters of the Canary Islands and near the islands south of Japan. dicp.ac.cnresearchgate.net In the Pacific Ocean, Zoanthus vietnamensis containing these alkaloids has been sourced from the northern coastal regions of Taiwan. nih.govacs.org Furthermore, specimens of Zoanthus cf. pulchellus have been collected from the Tropical Eastern Pacific, specifically off the coast of the Santa Elena Peninsula in Ecuador. mdpi.compreprints.org

Below is a summary of the geographical locations where norzoanthamine-producing Zoanthus species have been identified.

| Species | Geographical Location |

| Zoanthus sp. | Coast of India, Islands south of Japan, Canary Islands |

| Zoanthus vietnamensis | Northern coastal area of Taiwan |

| Zoanthus cf. pulchellus | Santa Elena Peninsula, Ecuador (Tropical Eastern Pacific) |

Isolation Procedures from Marine Organisms

The extraction of norzoanthamine hydrochloride from its natural zoanthid sources involves multi-step chemical isolation procedures. A common approach begins with the collection and freeze-drying of the zoanthid specimens.

The dried material is then subjected to solvent extraction. For instance, in the case of Zoanthus cf. pulchellus, the sample was extracted using a 1:1 mixture of dichloromethane (B109758) and methanol (B129727). mdpi.com For Zoanthus vietnamensis, a more specific acid-base extraction method has been employed to selectively separate the alkaloids. nih.govacs.org

Following the initial extraction, the crude extract is concentrated under reduced pressure. This concentrate then undergoes various chromatographic techniques for purification. A typical step involves vacuum liquid chromatography (VLC) using a reversed-phase column (e.g., C18), where solvents of decreasing polarity are used to separate the compounds. mdpi.com This is often followed by repeated column chromatography to isolate the pure alkaloids, including norzoanthamine. nih.govacs.org

Co-occurrence and Characterization of Norzoanthamine Homologues

Norzoanthamine is part of a larger family of structurally related zoanthamine (B1237179) alkaloids and rarely occurs in isolation. Chemical investigations of Zoanthus species consistently reveal a complex mixture of these compounds. The zoanthamine alkaloid family is broadly classified into two main types: Type I, which possesses a methyl group at the C-19 position (e.g., zoanthamine), and Type II, which lacks this methyl group and are thus designated as "nor-" compounds, such as norzoanthamine. acs.org

During the isolation of norzoanthamine, a variety of homologues are frequently co-isolated and characterized. For example, from Zoanthus cf. pulchellus, norzoanthamine was found alongside zoanthamine, 3-hydroxynorzoanthamine, and the novel compounds 3-acetoxynorzoanthamine and 3-acetoxyzoanthamine. mdpi.com Similarly, studies on Zoanthus vietnamensis have yielded a significant number of related alkaloids, including zoanthenamine (B12801041) and 28-deoxyzoanthenamine. nih.govconf.tw Other known homologues identified from various Zoanthus sp. include oxyzoanthamine, norzoanthaminone, cyclozoanthamine, and epinorzoanthamine.

The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula, while one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for establishing the intricate connectivity and stereochemistry of the fused ring systems.

A selection of homologues that co-occur with norzoanthamine is presented below.

| Homologue | Producing Organism(s) |

| Zoanthamine | Zoanthus cf. pulchellus, Zoanthus vietnamensis |

| 3-Hydroxynorzoanthamine | Zoanthus cf. pulchellus |

| 3-Acetoxynorzoanthamine | Zoanthus cf. pulchellus |

| Zoanthenamine | Zoanthus vietnamensis |

| 28-Deoxyzoanthenamine | Zoanthus vietnamensis |

| Oxyzoanthamine | Zoanthus sp. |

| Norzoanthaminone | Zoanthus sp. |

| Cyclozoanthamine | Zoanthus sp. |

| Epinorzoanthamine | Zoanthus sp. |

Norzoanthamine

Norzoanthamine was first isolated from an unidentified species of Zoanthus collected along the coast of India. It has since been isolated from other Zoanthus species, including a Zoanthus sp. from the Amami Islands in Japan and Zoanthus cf. pulchellus from the coast of the Santa Elena Peninsula, Ecuador.

The general isolation procedure for norzoanthamine begins with the extraction of the wet zoanthid specimens with a solvent such as ethanol (B145695). The resulting extract is then concentrated, and the aqueous residue is subjected to solvent partitioning, for example, between ethyl acetate (B1210297) and water. The lipid-soluble fractions are then further purified using chromatographic techniques. Silica (B1680970) gel column chromatography is commonly employed, followed by preparative thin-layer chromatography (TLC) with solvent systems like acetonitrile (B52724), diethyl ether, or ethyl acetate to yield pure norzoanthamine. In one instance, 21 mg of norzoanthamine was isolated from 5.0 kg of wet zoanthids, representing a yield of 4.2 x 10-6%.

Zoanthamine

Zoanthamine, the N-methylated analogue of norzoanthamine, is often found alongside it. It has been isolated from Zoanthus sp. collected in the Amami Islands of Japan and from Zoanthus cf. pulchellus in Ecuador.

The isolation of zoanthamine follows a similar protocol to that of norzoanthamine. After the initial extraction and partitioning steps, the crude extract is subjected to silica gel chromatography. The fractions containing zoanthamine are then further purified, often using preparative TLC, to yield the pure compound. From a 5.0 kg collection of wet Zoanthus sp., a yield of 6.3 x 10-3% of zoanthamine was reported.

Norzoanthaminone

Norzoanthaminone is another zoanthamine alkaloid isolated from the colonial zoanthid Zoanthus sp. found on the Ayamaru coast of the Amami Islands, Japan.

Its isolation is carried out as part of the broader separation of zoanthamine alkaloids. Following the initial extraction with ethanol and solvent partitioning, the lipid-soluble extracts are chromatographed on silica gel. Further separation by preparative TLC on silica with various solvent systems allows for the isolation of norzoanthaminone.

Oxyzoanthamine

Oxyzoanthamine has been identified in extracts of Zoanthus sp. from the Amami Islands of Japan.

The isolation of oxyzoanthamine is integrated into the general scheme for separating zoanthamine alkaloids. After extraction and preliminary separation by solvent partitioning, the crude material is subjected to silica gel column chromatography. The fractions containing oxyzoanthamine are then purified using preparative TLC to obtain the pure compound.

Cyclozoanthamine

Cyclozoanthamine is a unique member of the zoanthamine family, also isolated from the Zoanthus sp. collected in the Amami Islands of Japan.

Its purification follows the established protocol for this class of compounds. The ethanolic extract of the zoanthid is partitioned, and the resulting lipid-soluble portion is subjected to silica gel chromatography. Final purification of cyclozoanthamine is achieved through preparative TLC.

Epinorzoanthamine

Epinorzoanthamine is an isomer of norzoanthamine that has been isolated from the same Zoanthus species found in the Amami Islands of Japan.

The separation of epinorzoanthamine from the complex mixture of alkaloids is accomplished through a series of chromatographic steps. After the initial extraction and partitioning, silica gel column chromatography is used for preliminary fractionation. The final purification is achieved by preparative TLC on silica gel.

Zoanthenol (B1263601)

Zoanthenol is another related alkaloid that has been found in Zoanthus species.

Its isolation follows the general procedures established for the zoanthamine family of compounds. This involves the extraction of the zoanthid material, followed by solvent partitioning and a series of chromatographic separations, including silica gel column chromatography, to isolate zoanthenol from the other co-occurring alkaloids.

Table of Isolated Zoanthamine Alkaloids

| Compound | Natural Source (Species) | Geographic Location |

| Norzoanthamine | Zoanthus sp., Zoanthus cf. pulchellus | Amami Islands (Japan), Santa Elena Peninsula (Ecuador) |

| Zoanthamine | Zoanthus sp., Zoanthus cf. pulchellus | Amami Islands (Japan), Santa Elena Peninsula (Ecuador) |

| Norzoanthaminone | Zoanthus sp. | Amami Islands (Japan) |

| Oxyzoanthamine | Zoanthus sp. | Amami Islands (Japan) |

| Cyclozoanthamine | Zoanthus sp. | Amami Islands (Japan) |

| Epinorzoanthamine | Zoanthus sp. | Amami Islands (Japan) |

| Zoanthenol | Zoanthus sp. | Not specified in detail in the provided search results |

Zooxanthellamine

The symbiotic relationship between zoanthids and microalgae, specifically dinoflagellates of the genus Symbiodinium (zooxanthellae), is crucial for the ecological success of the host organism. caltech.edu These symbionts are thought to play a role in the biosynthesis of some secondary metabolites found in zoanthids. caltech.edu While the name "zooxanthellamine" implies a potential origin from or biosynthetic link to these symbiotic algae, detailed information regarding the specific natural occurrence and isolation methodology for a compound with this name is not extensively detailed in the scientific literature. The isolation of alkaloids from the host animal, which contains these symbionts, typically involves separating the zoanthid tissue from the algae. reefs.com However, specific protocols focused on isolating "zooxanthellamine" remain elusive in current research findings.

Other Zoanthamine-Type Alkaloids

A significant number of zoanthamine-type alkaloids have been successfully isolated and characterized from various species of the marine zoanthid genus Zoanthus. These compounds are considered by some researchers to be chemical markers for this genus. nih.gov The methodologies for their isolation, while varying in specific details, generally follow a multi-step process of extraction and chromatographic purification.

Natural Sources and Isolation Techniques:

Researchers have identified several species of Zoanthus as rich sources of these alkaloids, including Zoanthus vietnamensis, Zoanthus kuroshio, and Zoanthus cf. pulchellus. nih.govacs.orgacs.org The general procedure begins with the collection and extraction of the zoanthid specimens.

Extraction: The freeze-dried and minced biological material is typically extracted with organic solvents. Common methods include using 95% ethanol (EtOH) or a mixture of dichloromethane (CH2Cl2) and methanol (MeOH). nih.govacs.org In some cases, an acid-base extraction protocol is employed, which is particularly effective for isolating alkaloid compounds. acs.orgsci-hub.se This involves partitioning the extract between an acidic aqueous layer and an organic layer to separate basic alkaloids from other metabolites.

Fractionation: The initial crude extract is then subjected to preliminary separation, known as fractionation. This is often achieved using Vacuum Liquid Chromatography (VLC) over a reversed-phase C18 silica gel, eluting with a gradient of solvents with decreasing polarity (e.g., from water to methanol to dichloromethane). nih.gov This step separates the complex extract into several simpler fractions.

Purification: The final isolation of individual compounds is accomplished through repeated and careful chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) with a C18 column, is a crucial tool for purifying specific alkaloids from the fractions. nih.gov Modern approaches may also utilize techniques like Global Natural Products Social Molecular Networking (GNPS) to analyze fractions and target the isolation of new or specific compounds. nih.gov

Through these methods, a diverse array of zoanthamine alkaloids has been discovered. For instance, studies on Zoanthus vietnamensis have led to the isolation of novel compounds such as zoanides A and B, alongside twelve other new zoanthamine-type alkaloids. acs.org Similarly, research on Zoanthus kuroshio has yielded halogenated zoanthamines, which are the first of their kind to be isolated from a natural source. acs.orgnih.gov From Zoanthus cf. pulchellus, researchers have isolated new derivatives like 3-acetoxynorzoanthamine and 3-acetoxyzoanthamine, in addition to known compounds like norzoanthamine itself. nih.gov

The following table summarizes the findings for several zoanthamine-type alkaloids:

| Compound Name | Natural Source | Extraction Method | Purification Method |

| Zoanides A & B | Zoanthus vietnamensis | Acid-base extraction with 95% EtOH | Silica gel column chromatography |

| 3-acetoxynorzoanthamine | Zoanthus cf. pulchellus | Extraction with CH2Cl2/MeOH (1:1) | Reversed-phase C18 VLC, followed by semipreparative RP-HPLC |

| 3-acetoxyzoanthamine | Zoanthus cf. pulchellus | Extraction with CH2Cl2/MeOH (1:1) | Reversed-phase C18 VLC, followed by semipreparative RP-HPLC |

| 5α-iodozoanthenamine | Zoanthus kuroshio | Not specified | Chromatographic separation |

| 11β-chloro-11-deoxykuroshine A | Zoanthus kuroshio | Not specified | Chromatographic separation |

| Norzoabenzaldehyde | Cultured Zoanthus kuroshio | Not specified | Spectroscopic analyses, GNPS-guided fractionation |

| Norzoazepanol | Cultured Zoanthus kuroshio | Not specified | Spectroscopic analyses, GNPS-guided fractionation |

Structural Elucidation and Stereochemical Assignment

Application of Advanced Spectroscopic Techniques

The journey to fully characterize norzoanthamine hydrochloride's three-dimensional structure has relied heavily on a combination of advanced spectroscopic methods. These techniques have been instrumental in piecing together the connectivity of atoms and defining their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of norzoanthamine and its derivatives. Techniques such as ¹H-¹H COSY, HMQC, and HMBC have been employed to determine the planar structure of these complex molecules. jst.go.jp

Specifically, Nuclear Overhauser Effect (NOE) experiments have been pivotal in establishing the relative stereochemistry of the molecule. researchgate.net For instance, the observation of an NOE between protons H13 and H21 indicates their axial and spatially proximate positioning. researchgate.net The stereochemistry of various norzoanthamine analogs has also been determined using NOE experiments, which reveal through-space interactions between protons, thereby defining their relative orientations. researchgate.netmdpi.com

X-ray Crystallographic Analysis for Relative and Absolute Stereochemistry

X-ray crystallography has provided unambiguous confirmation of both the relative and absolute stereochemistry of norzoanthamine and its derivatives. researchgate.netnih.gov This powerful technique determines the precise arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. nih.gov The crystallization of this compound from methanol (B129727) yielded well-formed orthorhombic crystals, allowing for a detailed X-ray crystallographic analysis that definitively established its structure. researchgate.net This method has been crucial in confirming the complex, densely functionalized stereostructure of norzoanthamine. nih.govresearchgate.net The absolute configuration of related zoanthamine (B1237179) alkaloids has also been successfully determined using X-ray crystallography, sometimes employing mirror Cu-Kα radiation to further solidify the stereochemical assignment. acs.org

DP4+ Probability Calculation for Absolute Configuration

In conjunction with experimental data, computational methods like the DP4+ probability calculation have become increasingly important in assigning the absolute configuration of complex natural products. This method compares the experimentally obtained NMR chemical shifts with those calculated for all possible stereoisomers of a molecule. By calculating the probability of each isomer being the correct one, DP4+ provides a high degree of confidence in the stereochemical assignment. nih.gov For new zoanthamine-type alkaloids, DP4+ probability analysis, based on both ¹H and ¹³C NMR data, has been successfully used to establish their absolute configurations. acs.orgnih.gov

Determination of Relative Configuration

The relative configuration of norzoanthamine, which describes the spatial arrangement of its various chiral centers relative to one another, was initially established through X-ray crystallographic analysis. researchgate.net This was further supported and corroborated by extensive NMR studies, particularly NOE experiments. researchgate.netmdpi.com These spectroscopic techniques allowed for the detailed mapping of proton-proton proximities, which in turn defined the relative stereochemistry of the intricate ring system. mdpi.com The analysis of ROESY spectra and comparison of spectroscopic data with the known compound norzoanthamine have also been instrumental in deducing the relative configurations of newly isolated analogs. mdpi.com

Determination of Absolute Configuration

While the relative stereochemistry of norzoanthamine was established, its absolute configuration—the definitive three-dimensional arrangement of its atoms—remained an area of investigation for some time. researchgate.net The absolute configuration of related zoanthamine alkaloids has been unequivocally determined through single-crystal X-ray diffraction analysis, often utilizing anomalous dispersion effects. acs.orgnih.gov For instance, the absolute configuration of a novel zoanthamine alkaloid was assigned as 2R,4S,6S,9S,12S,13R,18R,19R,21R,22R through this method. nih.gov Furthermore, computational approaches such as DP4+ probability calculations have provided strong evidence for the absolute configurations of new members of this alkaloid family. acs.orgnih.gov

Equilibrium Studies of this compound

Interestingly, studies on this compound have revealed the presence of an equilibrium between a lactone and an iminium structure. This was suggested by ¹³C NMR data, which indicated the existence of an iminium species. This equilibrium is a significant chemical feature of the molecule. researchgate.netresearchgate.net

Biosynthetic Pathways and Precursors

Hypothesized Biogenetic Origins

The carbon skeleton of norzoanthamine suggests potential origins from common isoprenoid or polyketide metabolic pathways. These initial building blocks are believed to undergo a series of enzymatic transformations to construct the complex polycyclic structure.

Triterpene-Based Precursors

One of the early hypotheses for the biogenesis of zoanthamine (B1237179) alkaloids, including norzoanthamine, involved a triterpenoid precursor. This proposal was based on the carbon framework of the molecule, which could conceivably be derived from the cyclization of a linear C30 isoprenoid chain, such as squalene. Triterpenes are a large and diverse class of natural products biosynthesized from the head-to-tail condensation of isoprene units. However, direct experimental evidence, such as isotopic labeling studies, to support a triterpenoid origin for norzoanthamine is currently lacking in the scientific literature. This remains a plausible but unverified hypothesis.

Polyketide-Based Precursors

A more strongly supported hypothesis suggests that norzoanthamine is derived from a polyketide precursor. Polyketides are synthesized by the sequential condensation of acetyl-CoA and malonyl-CoA or their derivatives, catalyzed by polyketide synthases (PKSs). This pathway is known to produce a vast array of structurally diverse natural products in marine organisms. The discovery of zooxanthellamine, a C30 marine alkaloid, from the symbiotic dinoflagellate Symbiodinium sp. lends significant weight to this hypothesis nih.govnih.gov. The structural similarity between zooxanthellamine and the zoanthamine alkaloids suggests that zooxanthellamine may be a plausible precursor to norzoanthamine nih.govnih.gov. It is proposed that a linear polyketide chain, potentially initiated with a glycine unit, undergoes a series of cyclizations to form the core structure of these alkaloids nih.gov.

| Hypothesized Precursor Type | Key Features | Supporting Evidence |

| Triterpene-Based | Derived from the cyclization of a C30 isoprenoid chain (e.g., squalene). | Primarily based on structural similarity; lacks direct experimental support. |

| Polyketide-Based | Biosynthesized from the condensation of acetyl-CoA and malonyl-CoA derivatives. | Isolation of the structurally similar zooxanthellamine from Symbiodinium sp., a plausible precursor nih.govnih.gov. |

Role of Symbiotic Organisms in Biosynthesis

The production of many marine natural products is often attributed to symbiotic microorganisms associated with the host organism. In the case of norzoanthamine, which is isolated from the colonial zoanthid of the genus Zoanthus, there is compelling evidence for the involvement of symbiotic algae.

Contribution of Dinoflagellate Algae (e.g., Symbiodinium sp.)

The leading hypothesis for the origin of norzoanthamine points to its biosynthesis by symbiotic dinoflagellates of the genus Symbiodinium frontiersin.orgnih.gov. These microalgae live in a symbiotic relationship with the zoanthid host. The isolation of zooxanthellamine from cultured Symbiodinium sp. provides strong evidence that these symbionts are the true producers of the precursor to the zoanthamine alkaloids nih.govnih.govnih.gov. The zoanthid host is thought to then potentially modify this precursor to produce the final norzoanthamine molecule. The distribution of norzoanthamine within the zoanthid tissues further suggests a potential ecological role for the compound, possibly in chemical defense or signaling, which would be consistent with its production by a symbiont.

Proposed Biogenetic-like Cyclization Mechanisms (e.g., formation of the heterocyclic aminal core)

A key feature of the norzoanthamine structure is its complex heterocyclic aminal core. The formation of this intricate system is a critical step in its biosynthesis. While the exact enzymatic machinery responsible for this transformation in nature is unknown, synthetic studies have provided valuable insights into a plausible "biogenetic-like" cyclization mechanism nih.govresearchgate.net.

Challenges in Elucidating the Biosynthetic Cascade of Norzoanthamine Hydrochloride

The intricate molecular architecture of this compound, a member of the zoanthamine class of marine alkaloids, presents significant hurdles to the complete elucidation of its biosynthetic pathway. While a definitive biosynthetic map remains elusive, researchers have put forth hypotheses based on structural analysis and the isolation of related compounds. However, a number of substantial challenges impede the confirmation of these proposed pathways and the identification of the enzymatic machinery involved.

A primary obstacle is the sheer complexity of the heptacyclic framework of norzoanthamine. The molecule features a densely functionalized and stereochemically rich structure, which suggests a correspondingly complex and multi-step enzymatic assembly line. The biosynthesis of such complex natural products often involves large, multi-domain enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are notoriously difficult to study. A hypothetical polyketide precursor has been suggested for the zoanthamine alkaloids, but the precise nature of the starting units and the sequence of enzymatic reactions are yet to be determined caltech.edu.

Another significant challenge lies in the biological source of these alkaloids. Norzoanthamine is isolated from colonial zoanthids of the genus Zoanthus. These organisms are known to host symbiotic dinoflagellate algae of the genus Symbiodinium. This symbiotic relationship complicates the identification of the true producer of the alkaloid; it is unclear whether the zoanthid itself, its algal symbiont, or a combination of both are responsible for the biosynthesis caltech.edu. The difficulty in culturing these symbiotic algae axenically (isolated from their host) further hampers efforts to study their metabolic capabilities independently caltech.edu.

The low natural abundance of norzoanthamine and its congeners in the source organisms poses a practical challenge for biosynthetic studies rsc.org. Techniques such as isotope labeling, which are fundamental to tracing the incorporation of precursors into the final molecule, require sufficient quantities of the isolated natural product for analysis. The limited availability of these compounds makes such experiments difficult and costly to perform.

Furthermore, while a plausible biosynthetic route from zoanthamine to norzoanthamine has been proposed, the intermediates in this pathway may be transient and difficult to isolate. It is hypothesized that norzoanthamine originates from zoanthamine through an oxidative demethylation process. This proposed transformation involves the oxidation of zoanthamine to an intermediate, oxyzoanthamine, which then undergoes a retro-aldol reaction to yield norzoanthamine and formaldehyde caltech.edu. The inherent reactivity and potential instability of such intermediates make their detection and characterization a formidable task.

The following table summarizes the key challenges encountered in the study of norzoanthamine's biosynthesis:

| Challenge Category | Specific Obstacles |

| Molecular Complexity | - Densely functionalized heptacyclic core. - High degree of stereochemical complexity. - Likely involvement of large, multi-domain enzyme complexes (e.g., PKS). |

| Biological Source | - Ambiguity regarding the true producing organism (zoanthid vs. symbiotic algae). - Difficulties in the axenic culture of Symbiodinium symbionts. |

| Low Abundance | - Insufficient quantities of isolated compound for extensive biosynthetic studies (e.g., isotope labeling). |

| Intermediate Instability | - Proposed biosynthetic intermediates, such as oxyzoanthamine, may be transient and difficult to isolate and characterize. |

The proposed transformation of zoanthamine to norzoanthamine is detailed in the table below:

| Precursor | Intermediate | Product | Byproduct | Proposed Reaction Mechanism |

| Zoanthamine | Oxyzoanthamine | Norzoanthamine | Formaldehyde | 1. Oxidation of the C26 methyl group of zoanthamine. 2. Retro-aldol reaction of the resulting oxyzoanthamine. |

Due to these and other challenges, the complete biosynthetic cascade of this compound remains an open area of investigation. Overcoming these hurdles will likely require a combination of advanced techniques in genomics, transcriptomics, and metabolomics, alongside innovative approaches to the culturing of marine organisms and their symbionts.

Chemical Synthesis Strategies

Synthetic Challenges Posed by the Norzoanthamine Structure

The synthesis of norzoanthamine is impeded by its complex stereostructure and the dense arrangement of its functional groups. bohrium.comnih.govnih.govresearchgate.net These challenges require highly stereoselective reactions and robust strategies for the construction of its unique polycyclic system.

Norzoanthamine possesses a structurally unique and complex heptacyclic skeleton. nih.govrsc.org This intricate framework, a defining feature of the zoanthamine (B1237179) alkaloids, requires a sophisticated synthetic plan to assemble the seven rings in a controlled manner. The sheer topological complexity of this polycyclic system is a primary hurdle in its total synthesis. bohrium.com

The norzoanthamine scaffold is heavily decorated with functional groups and contains numerous stereocenters, creating a densely functionalized and stereochemically complex molecule. nih.govbohrium.com This complexity demands precise control over stereochemistry throughout the synthetic sequence. The molecule's structure includes multiple contiguous stereocenters, the controlled installation of which is a significant synthetic challenge. bohrium.com The inherent structural intricacy has made the chemical synthesis of zoanthamine alkaloids an attractive but difficult target for chemists. nih.govdicp.ac.cn

A particularly challenging feature of norzoanthamine is the novel bisaminal structure that constitutes the DEFG ring system. dicp.ac.cnpharm.or.jp This unstable bis-amino acetal (B89532) skeleton requires careful planning for its construction, which is often performed in the final stages of the synthesis. bohrium.compharm.or.jpresearchgate.net Synthetic strategies have included a crucial bis-aminoacetalization step nih.gov and biomimetic, one-pot cyclizations to forge this delicate moiety. bohrium.compharm.or.jpresearchgate.net

The construction of the C ring is one of the most demanding aspects of norzoanthamine synthesis. This ring is stereochemically dense and features three adjacent all-carbon quaternary stereocenters at the C-9, C-12, and C-22 positions. dicp.ac.cnorganic-chemistry.org The creation of these sterically hindered quaternary centers is a formidable challenge. dicp.ac.cn Researchers have employed various strategies to overcome this, including the use of radical reactions. For instance, the Ueno–Stork radical cyclization has been successfully applied to construct the adjacent quaternary centers at the C-9 and C-22 positions. rsc.orgbohrium.comresearchgate.netacs.org

The core of norzoanthamine contains a trans-anti-trans-fused perhydrophenanthrene skeleton, which makes up the ABC ring system. bohrium.comdicp.ac.cn The stereoselective synthesis of this trans-fused decalin framework is a key challenge. dicp.ac.cn A powerful and frequently used method to construct this tricyclic core is the intramolecular Diels-Alder (IMDA) reaction. nih.govorganic-chemistry.orgorganic-chemistry.orgrsc.org This reaction allows for the efficient and stereocontrolled formation of the fused ring system. organic-chemistry.orgrsc.org

Total Synthesis Approaches

Several research groups have successfully completed the total synthesis of norzoanthamine, each employing a unique strategy to navigate the molecule's structural complexities. The first total synthesis was reported by Miyashita and colleagues in 2004. nih.govbohrium.com Subsequent syntheses have been reported by groups led by Kobayashi and Gao, among others, showcasing a variety of synthetic methodologies. rsc.orgbohrium.comorganic-chemistry.org

These syntheses often rely on a key reaction to assemble the core structure. For example, the Miyashita and Kobayashi syntheses both utilized an intramolecular Diels-Alder reaction to construct the ABC ring system. nih.govbohrium.com In contrast, a more recent approach by Gao and coworkers employed a series of radical cyclizations to forge the congested carbocyclic core, including Co-catalyzed and Mn-catalyzed hydrogen atom transfer (HAT) reactions. rsc.orgbohrium.comresearchgate.net A 2024 publication described a concise 16-step synthesis that utilized three key photochemical reactions to build the core framework. figshare.com

The table below summarizes key aspects of the prominent total syntheses of norzoanthamine.

| Lead Researcher | Year Reported | Longest Linear Sequence | Overall Yield | Key Reactions |

| Miyashita | 2004 | 41 steps | 3.5% | Intramolecular Diels-Alder reaction, Bis-aminoacetalization bohrium.comnih.govnih.govbohrium.com |

| Kobayashi | 2009 | 47 steps | Not specified | Intramolecular Diels-Alder reaction bohrium.comorganic-chemistry.org |

| Gao | 2021 | 36 steps | Not specified | Ueno-Stork radical cyclization, Co-catalyzed HAT, Mn-catalyzed HAT, Bio-inspired bis-aminoacetalization bohrium.comresearchgate.net |

| Sun, Zhang, et al. | 2024 | 16 steps | Not specified | Photoinduced dearomative-6π-desymmetrization, [2+2]-photocycloaddition, Visible-light-induced decarboxylative borylation figshare.com |

These synthetic endeavors not only provide access to norzoanthamine for further biological study but also drive the development of new synthetic methods for constructing complex molecular architectures. dicp.ac.cn

Miyashita's Total Synthesis

The cornerstone of Miyashita's approach to the norzoanthamine core was the strategic implementation of an intramolecular Diels-Alder reaction to assemble the tricyclic trans-anti-trans perhydrophenanthrene motif (the ABC ring system). nih.govnih.gov This powerful cycloaddition reaction allowed for the simultaneous formation of multiple carbon-carbon bonds and the establishment of key stereocenters with a high degree of control. jst.go.jp The synthesis of the requisite triene precursor for this key reaction was a significant undertaking in itself, achieved through sequential three-component coupling reactions. nih.gov The successful execution of the intramolecular Diels-Alder reaction proceeded with excellent yield and diastereoselectivity, demonstrating its efficacy in constructing complex polycyclic systems. nih.gov This strategy has also been explored by other research groups in model studies aimed at the synthesis of the zoanthamine ABC ring system. nih.govresearchgate.netresearchgate.net

Kobayashi's Total Synthesis

In 2009, the research group of Susumu Kobayashi reported the second total synthesis of norzoanthamine. rsc.orgorganic-chemistry.org Their approach, while also culminating in the target molecule, employed a distinct strategy for the construction of the core structure. A key feature of Kobayashi's synthesis was the use of an intramolecular Diels-Alder reaction to form the AB ring system and a Michael addition to establish the quaternary centers at C-12 and C-22. rsc.org The synthesis began with the enantiomerically pure Hajos-Parrish ketone, which served as a chiral building block to control the stereochemistry of subsequent transformations. organic-chemistry.org

Kobayashi's synthesis involved a linear sequence starting from the Hajos-Parrish ketone. organic-chemistry.org The elaboration of this starting material into a suitable precursor for the intramolecular Diels-Alder reaction required a multi-step sequence. organic-chemistry.org A notable aspect of their strategy was the fragmentation of the original cyclopentanone (B42830) ring of the starting material, which was ultimately transformed into the D ring of norzoanthamine. organic-chemistry.org The final stages of the synthesis involved the introduction of the remaining carbon framework and a carefully orchestrated cyclization cascade to form the distinctive bicyclic N,O-acetal structures. organic-chemistry.org This was achieved through a series of oxidation state adjustments and a final cyclization that formed two rings in a single operation. organic-chemistry.orgorganic-chemistry.org

Concise Total Synthesis Utilizing Photochemical Reactions

More recently, a concise total synthesis of norzoanthamine was reported, featuring a strategy centered around a series of key photochemical reactions. nih.govacs.org This approach significantly shortened the synthetic sequence to just 16 steps. acs.orgthieme-connect.com A pivotal step in this synthesis is a photoinduced dearomative-6π-desymmetrization to rapidly construct the ABC-tricyclic core of the alkaloid. nih.govacs.org This was followed by a [2 + 2]-photocycloaddition, a visible-light-induced decarboxylative borylation, and a retro-aldol process to address the challenging formation of the vicinal all-carbon quaternary stereogenic centers at C9 and C22. nih.govacs.org The synthesis culminates in a one-pot cascade transformation involving global deprotection, cyclization, and epimerization to efficiently assemble the complete framework of norzoanthamine. nih.govacs.org The key photochemical transformations are highlighted in the following table:

| Reaction | Purpose |

| Photoinduced dearomative-6π-desymmetrization | Facile access to the ABC-tricyclic core |

| [2 + 2]-Photocycloaddition | Construction of the C9-C22 vicinal all-carbon quaternary stereogenic centers |

| Visible-light-induced decarboxylative borylation | Part of the strategy to establish the C9-C22 stereocenters |

Asymmetric Total Synthesis

An asymmetric total synthesis of norzoanthamine has been developed, which strategically employs radical reactions to construct the congested carbocyclic core. bohrium.com This approach focuses on the precise control of stereochemistry at multiple centers. bohrium.comresearchgate.net Key radical reactions in this synthesis include the Ueno–Stork radical cyclization to create the adjacent quaternary centers at C-9 and C-22, and a cobalt-catalyzed hydrogen atom transfer (HAT) radical reaction to form the quaternary center at C-12. bohrium.comresearchgate.net Furthermore, a manganese-catalyzed HAT radical reaction was utilized for the stereospecific reduction of a tetra-substituted olefin. bohrium.comresearchgate.net The final stages of this synthesis feature a bio-inspired one-pot cyclization to form the unstable bis-amino acetal skeleton. bohrium.com

Fragment Synthesis Strategies

A convergent approach to the synthesis of norzoanthamine has been conceptualized, based on the assembly of three key building blocks or fragments. nih.gov This strategy involves the synthesis of a C1-C5 fragment (A), a C6-C10 fragment (B), and a C11-C24 fragment (C). nih.gov The synthesis of each fragment was achieved through multi-step sequences from readily available starting materials. nih.gov The fragments were then coupled in a convergent manner. A high-yielding Stille coupling reaction was employed to connect the sterically demanding C6-C10 and C11-C24 fragments, which then set the stage for the key intramolecular Diels-Alder reaction to form the ABC ring system. nih.gov The final fragment coupling between the C1-C5 unit and the assembled C6-C24 structure successfully provided the entire carbon framework of the natural product. nih.gov

Enantioselective Construction of the ABC Ring Motif (Northern Fragment)

The northern fragment of norzoanthamine, comprising the A, B, and C rings, presents a significant synthetic challenge due to its densely packed stereocenters, including all-carbon quaternary centers. Researchers have developed several innovative methods to assemble this tricyclic system with high stereocontrol.

One effective strategy for the enantioselective synthesis of the ABC ring system employs a double Robinson annulation. pharm.or.jpresearchgate.net This approach builds the carbocyclic framework sequentially, establishing key stereochemistry early in the synthesis.

The synthesis begins with the construction of the BC ring system. A Michael addition of 2-methyl-1,3-cyclohexadione to an enone precursor yields the necessary intermediate for the first key reaction. pharm.or.jpnih.gov This intermediate then undergoes an asymmetric Robinson annulation, often catalyzed by a chiral agent such as D-Phe and R-CSA in DMF, to produce the annulated product containing the critical C12 quaternary center. pharm.or.jp This initial annulation proceeds with high enantioselectivity, setting the stereochemical foundation for the rest of the molecule. pharm.or.jpnih.gov A second Robinson annulation is subsequently used to form the A ring, completing the tricyclic ABC core. pharm.or.jp Further stereoselective transformations are then performed to install the remaining stereocenters on the periphery of the C ring. pharm.or.jpnih.gov

| Reaction Step | Reagents and Conditions | Product | Yield / Selectivity |

| Michael Addition | 2-methyl-1,3-cyclohexadione, enone 9a | Precursor 10 | High Yield |

| First Asymmetric Robinson Annulation | D-Phe, R-CSA, DMF | BC Ring System (7a) | 75% Yield, 85% ee |

| Second Robinson Annulation | (Conditions vary) | ABC Ring System | - |

An alternative and highly efficient approach to the ABC carbocyclic core involves a transannular Michael reaction cascade. nih.govorganic-chemistry.org This strategy rapidly constructs the complex polycyclic core in a single, stereoselective step. The synthesis design involves preparing a macrocyclic lactone precursor which is primed to undergo the key cascade reaction. nih.gov

This macrocycle is treated with a reagent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a DMF-THF solvent system. nih.gov This initiates a cascade that simultaneously forms two new bonds and two rings. nih.gov Remarkably, this reaction also establishes three contiguous stereocenters, including two all-carbon quaternary centers. nih.gov The process is highly diastereoselective, yielding only a single product and highlighting the efficiency of using transannular reactions to build molecular complexity. nih.gov The entire ABC carbocyclic core can be synthesized in a 12-step linear sequence using this method. nih.govorganic-chemistry.org

| Reaction Step | Reagents and Conditions | Key Transformation | Yield |

| Transannular Michael Reaction Cascade | Macrocyclic lactone 8, TBAF, DMF-THF, 4 °C | Formation of tetracyclic ABC core (6) | 87% |

Construction of the DEFG Ring Moiety (Bisaminal Core)

The southern portion of norzoanthamine features a unique and unstable bisaminal (or N,O-acetal) core within the DEFG ring system. organic-chemistry.org Synthesizing this moiety requires a carefully planned approach, often mimicking a proposed biosynthetic pathway.

Inspired by a proposed biogenetic pathway, a key strategy for forming the DEFG ring system is a one-step, biogenetic-like cyclization. pharm.or.jpnih.gov This approach is particularly attractive from a synthetic efficiency standpoint and can be implemented late in the total synthesis. pharm.or.jp

The strategy involves the synthesis of a suitably protected monocyclic aminohydroxy diketocarboxylic acid precursor. pharm.or.jpnih.gov This precursor contains all the necessary atoms to form the pentacyclic aminal core of norzoanthamine. pharm.or.jp By simply heating this precursor in aqueous acetic acid, a cascade of cyclizations occurs to form the complete CDEFG ring system in a single step and in high yield. pharm.or.jpnih.gov This reaction elegantly assembles the complex heterocyclic portion of the molecule, demonstrating a powerful application of biomimetic synthesis. pharm.or.jp The stereochemistry at certain positions, such as C4, can significantly influence the outcome of the cyclization, determining whether the desired bisaminal is formed exclusively. researchgate.net

| Reaction Step | Precursor | Reagents and Conditions | Product | Yield |

| Biogenetic-like Cyclization | Monocyclic aminohydroxy diketocarboxylic acid 7 | AcOH–H2O (96:4), 100 °C, 10 h | Pentacyclic Bisaminal Core 5 | 89% |

Key Synthetic Methodologies and Transformations

Beyond the core strategies for assembling the main fragments, the total synthesis of norzoanthamine relies on powerful and well-established chemical transformations to build specific rings and set key stereocenters.

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing the ABC ring fragment, particularly the trans-decalin scaffold of the AB rings. jst.go.jpnih.gov This concerted cycloaddition allows for the formation of multiple C-C bonds and up to four stereocenters in a single, highly controlled step.

In this approach, a precursor containing a diene and a dienophile is synthesized. organic-chemistry.org The crucial fragment coupling is often achieved via a Stille coupling reaction between two sterically demanding partners to afford the key Diels-Alder precursor. nih.gov Upon heating or catalysis, this linear precursor undergoes an intramolecular [4+2] cycloaddition to form the fused bicyclic system. organic-chemistry.org The reaction typically proceeds with excellent yield and high diastereoselectivity, efficiently generating the tricyclic trans-anti-trans perhydrophenanthrene motif characteristic of norzoanthamine's core. organic-chemistry.orgnih.gov This method is valued for its ability to rapidly build the complex and stereochemically dense ABC ring system from a relatively simple acyclic precursor. organic-chemistry.org

| Reaction Step | Key Transformation | Result | Selectivity |

| Intramolecular Diels-Alder | [4+2] cycloaddition of a diene-dienophile precursor | Formation of the ABC tricyclic core | High Diastereoselectivity |

Ito-Saegusa Oxidation

The Ito-Saegusa oxidation is a powerful method for converting silyl (B83357) enol ethers into their corresponding α,β-unsaturated carbonyl compounds using palladium(II) acetate (B1210297). chem-station.comwikipedia.orgsynarchive.com This reaction has been a key step in several total syntheses of norzoanthamine, providing a reliable way to introduce crucial unsaturation into complex intermediates. chem-station.com

In a notable application, the Ito-Saegusa oxidation was used to form an enone from a silyl enol ether precursor. chem-station.com The reaction typically involves treating the silyl enol ether with a stoichiometric amount of palladium(II) acetate. wikipedia.org To make the process more cost-effective for larger-scale syntheses, catalytic versions have been developed that use a co-oxidant, such as benzoquinone or oxygen, to regenerate the active Pd(II) species from the Pd(0) formed during the reaction. wikipedia.orgyoutube.com The mechanism proceeds through the coordination of palladium to the double bond of the silyl enol ether, followed by the elimination of a silyl group and subsequent β-hydride elimination to yield the enone product and Pd(0). wikipedia.orgnrochemistry.com

Table 1: Key Features of the Ito-Saegusa Oxidation in Norzoanthamine Synthesis

| Feature | Description |

|---|---|

| Transformation | Silyl enol ether to α,β-unsaturated ketone (enone). chem-station.com |

| Key Reagent | Palladium(II) acetate (Pd(OAc)₂). chem-station.comwikipedia.org |

| Mechanism Step 1 | Formation of a silyl enol ether from a ketone. organic-chemistry.org |

| Mechanism Step 2 | Treatment with Pd(OAc)₂ to afford the corresponding enone. wikipedia.org |

| Significance | Enables regioselective introduction of a carbon-carbon double bond conjugated to a carbonyl group. nrochemistry.com |

Horner-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination method in organic synthesis that employs phosphonate-stabilized carbanions to react with aldehydes or ketones, typically yielding E-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.com This reaction has been instrumental in building the carbon skeleton of norzoanthamine. In one synthetic approach, the HWE reaction was used to append a significant portion of the carbon framework late in the synthesis sequence. organic-chemistry.org The phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic and less basic than the phosphonium (B103445) ylides of the standard Wittig reaction, offering distinct advantages, including the easy removal of the dialkylphosphate byproduct by aqueous extraction. wikipedia.orgalfa-chemistry.com

The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then attacks the carbonyl compound. wikipedia.org The resulting intermediate collapses through a cyclic oxaphosphetane to give the alkene and a water-soluble phosphate (B84403) salt. alfa-chemistry.com This method's reliability and stereocontrol make it a valuable tool in the assembly of complex molecules like norzoanthamine. organic-chemistry.orgthieme-connect.com

Table 2: Application of the Horner-Emmons Reaction

| Component | Role in Synthesis |

|---|---|

| Reactants | Phosphonate-stabilized carbanion and an aldehyde/ketone intermediate. wikipedia.org |

| Product | An alkene, extending the carbon chain of the molecule. organic-chemistry.org |

| Stereoselectivity | Predominantly forms (E)-alkenes. wikipedia.org |

| Advantage | Water-soluble byproducts simplify purification compared to the Wittig reaction. wikipedia.orgalfa-chemistry.com |

Oxidative Cleavage Reactions

Oxidative cleavage reactions are crucial for manipulating and functionalizing complex carbocyclic cores during the synthesis of norzoanthamine. These reactions involve the breaking of carbon-carbon bonds to introduce new functional groups, often as a prelude to subsequent ring-forming events. In the Kobayashi synthesis, for instance, a cyclopentane (B165970) ring that served as a scaffold in early steps was later cleaved. organic-chemistry.org

One specific sequence involved the ozonolysis of a silyl enol ether, which unexpectedly resulted in α-hydroxylation instead of direct cleavage. organic-chemistry.orgorganic-chemistry.org The subsequent treatment of this α-hydroxy ketone with lead tetraacetate successfully induced the desired C-C bond cleavage, furnishing a key aldehyde intermediate after protection/deprotection steps. organic-chemistry.orgorganic-chemistry.org This aldehyde was then used in a Horner-Wadsworth-Emmons reaction to continue the construction of the molecule's framework. organic-chemistry.org Such strategies, where a ring is used as a conformational constraint and then later cleaved, are a hallmark of advanced synthetic design. researchgate.net

Organocuprate Additions for Quaternary Centers

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant synthetic challenge. Norzoanthamine's structure contains several such centers. organic-chemistry.orgnih.gov Organocuprate reagents, also known as Gilman reagents, are soft nucleophiles that are particularly effective for creating C-C bonds through conjugate addition (1,4-addition) to α,β-unsaturated carbonyl systems. chem-station.comwikipedia.org

In the synthesis of norzoanthamine, the conjugate addition of organocuprates has been employed to install these challenging quaternary centers with high stereocontrol. organic-chemistry.org For example, the addition of a vinyl cuprate (B13416276) to an enone intermediate was used to establish a key quaternary center, setting the stage for a subsequent intramolecular Diels-Alder reaction to form the core tricyclic system. organic-chemistry.org The relatively low basicity of organocuprates makes them compatible with a wide range of functional groups, minimizing side reactions. chem-station.com This method provides a powerful tool for assembling the highly congested core of the norzoanthamine skeleton. organic-chemistry.orgnih.gov

Intramolecular Free Radical Conjugate Additions

Radical reactions offer a powerful alternative for forming C-C bonds, particularly in complex and sterically hindered environments. Recent advances in the synthesis of norzoanthamine have utilized intramolecular free radical conjugate additions as a key strategy. bohrium.comnih.gov These reactions can create challenging quaternary stereocenters and complex ring systems with high levels of stereocontrol. nih.gov

One innovative approach employed a Ueno-Stork radical cyclization to construct adjacent quaternary centers at the C-9 and C-22 positions. nih.gov Another key step involved a cobalt-catalyzed hydrogen atom transfer (HAT) radical reaction to form the C-12 quaternary center. nih.gov These radical-based methods are particularly advantageous for creating the highly congested heptacyclic skeleton of norzoanthamine. The use of radical cyclizations demonstrates a modular strategy that can precisely control the stereochemistry of multiple adjacent stereocenters. bohrium.com

Table 3: Radical-Based Strategies in Norzoanthamine Synthesis

| Reaction Type | Purpose | Key Feature |

|---|---|---|

| Ueno-Stork Radical Cyclization | Construction of adjacent quaternary centers (C-9, C-22). nih.gov | Intramolecular conjugate addition. nih.gov |

| Co-catalyzed HAT Radical Reaction | Formation of the C-12 quaternary center. nih.gov | Csp³-Csp² bond formation. nih.gov |

| Mn-catalyzed HAT Radical Reaction | Stereospecific reduction and installation of contiguous stereocenters. nih.gov | Controls stereochemistry near an existing quaternary center. nih.gov |

Impact of Synthetic Advances on Research Availability

The scarcity of norzoanthamine from its natural source, the colonial zoanthid Zoanthus sp., has historically limited its availability for extensive biological and pharmacological studies. nih.gov Early total syntheses, while monumental achievements, were exceptionally long and low-yielding. For example, the first total synthesis reported in 2004 required 41 steps, and a subsequent synthesis in 2009 took 47 steps. bohrium.comnih.gov Such lengthy sequences inherently limit the amount of material that can be produced, making the compound a rare and precious substance available only for the most essential studies.

Mechanisms of Biological Action

Anti-osteoporotic Activity

Norzoanthamine hydrochloride exhibits potent anti-osteoporotic effects, which have been primarily investigated using animal models that mimic postmenopausal osteoporosis. These studies have revealed its capacity to preserve bone mass and strength by favorably modulating the bone remodeling process.

Modulation of Bone Metabolism and Homeostasis in Animal Models (e.g., ovariectomized mice/rats)

In vivo studies utilizing ovariectomized (OVX) mice and rats, standard models for postmenopausal osteoporosis, have been instrumental in elucidating the anti-osteoporotic properties of this compound. nih.govnih.govresearchgate.net Administration of the compound to these animal models has been shown to significantly suppress the loss of femoral weight and preserve bone biomechanical parameters that are typically diminished following ovariectomy. nih.govjst.go.jp Notably, these effects are achieved without inducing an estrogen-like impact on reproductive organs, such as the uterus. nih.gov Histological and histomorphometric analyses in ovariectomized rats have further confirmed that norzoanthamine treatment leads to higher bone quality. researchgate.netfrontiersin.org

A study on ovariectomized mice demonstrated that this compound administration effectively suppressed the decrease in femoral weight. The table below summarizes key findings from this representative study.

| Parameter | Control (OVX) | Norzoanthamine HCl Treated (OVX) | Outcome |

| Femoral Weight | Decreased | Significantly Suppressed Decrease | Preservation of bone mass |

| Bone Biomechanical Strength | Decreased | Significantly Suppressed Decrease | Maintenance of bone integrity |

| Uterine Weight | No significant change | No significant change | Lack of estrogenic side effects |

Data derived from studies on ovariectomized mice.

Suppression of Bone Resorption

A key aspect of this compound's anti-osteoporotic activity is its ability to suppress bone resorption. nih.govnih.govfrontiersin.org This is achieved by modulating the activity of osteoclasts, the cells responsible for breaking down bone tissue. In studies with ovariectomized rats, treatment with norzoanthamine resulted in a balanced ratio of osteoblasts to osteoclasts, similar to that observed in normal, healthy bone. researchgate.netmdpi.com This restoration of balance is crucial for preventing the excessive bone loss that characterizes osteoporosis.

Enhancement of Bone Formation

Concurrent with its inhibition of bone resorption, this compound also promotes bone formation. nih.govnih.govfrontiersin.org This anabolic effect is attributed to its influence on osteoblasts, the cells responsible for synthesizing new bone matrix. Research in ovariectomized rat models has shown increased osteogenic activity in animals treated with the compound. researchgate.netmdpi.com The dual action of suppressing resorption while enhancing formation makes this compound a particularly promising candidate for osteoporosis therapy.

Effects on Trabecular Bone Microarchitecture

The integrity of trabecular bone, the spongy, porous bone tissue found at the ends of long bones and in the vertebrae, is critical for skeletal strength and is severely compromised in osteoporosis. Morphological observations in ovariectomized mice have shown that this compound administration can completely suppress the loss of trabecular bone. nih.govnih.gov Furthermore, studies in ovariectomized rats have demonstrated a greater number of trabeculae in the groups treated with norzoanthamine. researchgate.netmdpi.com Micro-computed tomography analysis has confirmed that the compound suppresses the decrease in bone volume fraction and trabecular number in the femur of ovariectomized mice. nih.gov

| Microarchitectural Parameter | Control (OVX) | Norzoanthamine HCl Treated (OVX) | Effect |

| Trabecular Bone Volume | Decreased | Loss was completely suppressed | Preservation of bone structure |

| Trabecular Number | Decreased | Suppressed decrease | Maintenance of trabecular network |

Findings from morphological and micro-CT analyses in ovariectomized animal models.

Molecular and Cellular Targets

The precise molecular and cellular mechanisms underlying the anti-osteoporotic activity of this compound are still under investigation, but research points to several key targets. The compound appears to directly influence the balance between osteoblast and osteoclast activity. researchgate.netnih.gov

Computational studies have suggested that norzoanthamine may act as an inhibitor of Dickkopf-1 (DKK1) and glycogen synthase kinase-3β (GSK-3β). researchgate.net These are important negative regulators of the Wnt signaling pathway, which plays a crucial role in bone development and homeostasis. By inhibiting these regulators, norzoanthamine could potentially enhance Wnt signaling, leading to increased osteoblast differentiation and bone formation.

Furthermore, norzoanthamine has been reported to inhibit the secretion of Interleukin-6 (IL-6) in vitro. nih.govresearchgate.net IL-6 is a cytokine known to promote osteoclast formation and bone resorption, in part by increasing the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL). researchgate.net By suppressing IL-6, this compound can disrupt this signaling cascade, leading to reduced osteoclastogenesis and bone resorption. This modulation of the osteoblast/osteoclast number ratio appears to be a central component of its therapeutic effect. researchgate.netnih.gov

Modulation of Cytokine Production: Inhibition of Interleukin-6 (IL-6) Induction in Preosteoblastic Cells

Norzoanthamine is a marine alkaloid that has garnered attention for its anti-osteoporotic properties. nih.govresearchgate.net Its mechanism of action is thought to be distinct from currently available treatments for osteoporosis. nih.gov While direct studies detailing the inhibition of Interleukin-6 (IL-6) induction in preosteoblastic cells by this compound are not extensively documented in the provided research, its demonstrated anti-inflammatory and bone-protective effects suggest a potential role in modulating cytokine activity within the bone microenvironment. researchgate.net

Interleukin-6 is a cytokine known to be a potent stimulator of bone resorption. nih.gov It is secreted by various cells, including osteoblasts, and plays a role in bone homeostasis by stimulating osteoclast formation. nih.gov The anti-inflammatory activities reported for alkaloids isolated from Zoanthus species, such as norzoanthamine, point towards a possible interaction with inflammatory pathways that could involve cytokines like IL-6. researchgate.net In vivo studies have shown that this compound can act as both a suppressor of bone resorption and an enhancer of bone formation. nih.gov This dual action suggests a complex interaction with the cellular and signaling pathways that govern bone remodeling, which are heavily influenced by cytokines.

In an animal model of postmenopausal osteoporosis, this compound administration suppressed the loss of trabecular bone and thickened the cortical bone. nih.govjst.go.jp Furthermore, in ovariectomized rats, norzoanthamine treatment resulted in a balanced osteoblast-to-osteoclast number ratio, similar to that observed in normal bone. nih.govresearchgate.net This restoration of cellular balance is indicative of a regulatory effect on the factors that control the differentiation and activity of these bone cells, which include various cytokines and growth factors. The precise molecular targets of this compound within the cytokine signaling cascades of preosteoblastic cells, particularly concerning IL-6, remain an area for further investigation.

Interaction with Extracellular Matrix Components

This compound exhibits significant interactions with components of the extracellular matrix, particularly collagen. These interactions are believed to be a key aspect of its anti-osteoporotic effects.

Research has indicated that norzoanthamine has a protective effect on skeletal proteins. It has been shown to suppress the proteolysis of not only collagen but also elastin. This suggests a broader protective effect on extracellular matrix proteins from degradation.

The collagen protection activity of norzoanthamine is a well-documented aspect of its biological function. nih.gov This activity is considered a promising feature for its potential as a therapeutic agent for osteoporosis. nih.gov Even structurally simplified analogues of norzoanthamine have been designed and shown to exhibit similar collagen protection activity. nih.gov

The mechanism behind norzoanthamine's collagen protection appears to involve a direct physical interaction. It is understood that norzoanthamine recognizes and binds to peptide chains non-specifically. Collagen, with its abundant and repeating amino acid sequences, presents multiple binding sites for norzoanthamine. This interaction is thought to stabilize the secondary structure of collagen.

In addition to protecting existing collagen, norzoanthamine also appears to play a role in the formation of new bone matrix. It has been observed to accelerate the formation of a collagen-hydroxyapatite composite. This composite material is a fundamental component of bone, providing it with both flexibility and strength.

Enzymatic Inhibition Studies: Matrix Metalloproteinase-1 (MMP-1)/Collagenase I Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components, including collagen. nih.govbenthamscience.commdpi.com Specifically, MMP-1, also known as collagenase I, plays a crucial role in initiating the breakdown of fibrillar collagens. The demonstrated ability of norzoanthamine to protect collagen from proteolysis suggests a potential inhibitory effect on MMPs.

While direct enzymatic inhibition studies on MMP-1 or collagenase I by this compound are not detailed in the available research, its collagen-protective properties are well established. The suppression of collagen degradation logically implies an interference with the enzymes responsible for this process. MMPs are key players in the remodeling of the extracellular matrix, and their inhibition is a therapeutic strategy for various diseases. nih.govbenthamscience.comnih.gov Given that norzoanthamine stabilizes the collagen structure through non-specific binding, it may render the collagen less susceptible to enzymatic cleavage by MMP-1. Further investigation is required to elucidate the direct inhibitory activity of this compound on MMP-1 and other collagenases.

Cellular Pathway Investigations: Effects on Osteoblast/Osteoclast Balance

This compound has been identified as a significant modulator of bone remodeling by influencing the balance between osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). In vivo studies using ovariectomized mice, a model for postmenopausal osteoporosis, have demonstrated that administration of this compound leads to a balanced osteoblast/osteoclast number ratio, comparable to that observed in normal bone tissue researchgate.net.

Morphological analysis of the humeri in these models revealed that this compound administration completely suppressed the loss of trabecular bone, a common feature of osteoporosis researchgate.net. Furthermore, the compound was observed to thicken the cortical bone researchgate.net. These findings suggest that this compound may act as both a suppressor of bone resorption and an enhancer of bone formation, contributing to improved bone quality and strength researchgate.net. The osteoprotective effect is further evidenced by a greater number of trabeculae and increased osteogenic activity in animals treated with the compound researchgate.net.

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Osteoblast/Osteoclast Ratio | Balanced ratio, similar to normal bone | researchgate.net |

| Trabecular Bone | Suppressed loss | researchgate.net |

| Cortical Bone | Thickened | researchgate.net |

| Osteogenic Activity | Increased | researchgate.net |

Distinction from Estrogenic Mechanisms

A key aspect of the biological action of this compound is its distinction from estrogenic pathways, which are commonly targeted by some osteoporosis therapies. Studies in ovariectomized mice have shown that while this compound significantly suppresses the decrease in femoral weight and bone biomechanical parameters, it does so without inducing an increase in uterine weight researchgate.net.

The lack of effect on uterine weight is a critical indicator that this compound does not exert an estrogen-like effect on reproductive organs researchgate.net. This suggests that its mechanism of action in preventing bone loss is independent of the estrogen receptor signaling pathway. This distinction makes this compound a particularly interesting candidate for osteoporosis treatment, as it may avoid the potential side effects associated with therapies that modulate estrogenic activity researchgate.net.

Other Pharmacological Activities

Anti-inflammatory Effects (e.g., phorbol myristate acetate-induced inflammation)

While research into the direct anti-inflammatory effects of this compound is ongoing, studies on related zoanthamine (B1237179) alkaloids have shown potent inhibitory activity against inflammation induced by phorbol myristate acetate (B1210297) (PMA) nih.gov. PMA is a known inflammatory stimulant that activates protein kinase C (PKC), a key enzyme in cellular signaling pathways related to inflammation acs.org. The ability of zoanthamine to counteract PMA-induced inflammation suggests a potential mechanism of action involving the modulation of PKC-mediated pathways nih.govacs.org. Although these findings point to the anti-inflammatory potential within the zoanthamine class of compounds, further specific investigation into this compound's role in this context is required to fully elucidate its activity.

Neuroprotective Activity (e.g., against paclitaxel-induced neurite damage, oxaliplatin-induced oxidative stress)

Zoanthamine alkaloids, including norzoanthamine, have demonstrated notable neuroprotective properties. In vitro evaluations have shown that certain zoanthamine compounds can protect against neurite damage induced by paclitaxel, a common chemotherapeutic agent, without interfering with its anticancer effects nih.govnih.gov. This suggests a potential therapeutic application in mitigating chemotherapy-induced peripheral neuropathy.

Furthermore, these alkaloids have shown protective effects against oxidative stress overload induced by another chemotherapy drug, oxaliplatin nih.govnih.gov. The mechanism is believed to involve the mitigation of excessive reactive oxygen species (ROS) production, a key factor in oxaliplatin-induced neuronal damage nih.gov.

Anti-metastatic Activity

The potential of zoanthamine alkaloids to inhibit cancer metastasis has been an area of investigation. A study focusing on derivatives isolated from the zoantharian Zoanthus vietnamensis evaluated their anti-angiogenic and anti-lymphangiogenic activities, which are crucial processes in metastasis. The results indicated that the isolated compounds exhibited weak anti-metastatic activity. While this initial finding suggests a potential role for the broader class of zoanthamine alkaloids in cancer therapy, more specific research is necessary to determine the anti-metastatic efficacy of this compound itself.

Anti-platelet Aggregation Activity

Derivatives of norzoanthamine have been shown to possess potent anti-platelet aggregation properties. Specifically, a synthetic derivative of norzoanthamine demonstrated strong inhibition of human platelet aggregation induced by various stimulating agents, including thrombin, collagen, and arachidonic acid. This broad-spectrum inhibitory action suggests that the compound may interfere with multiple pathways of platelet activation. The evaluation of various zoanthamine-type alkaloids has allowed for the deduction of several structure-activity relationships, indicating that specific structural features are key to their anti-platelet effects. These findings highlight the potential of norzoanthamine derivatives as lead compounds for the development of new anti-thrombotic agents.

Anti-leukemia Cell Line Activity (e.g., P-388 murine leukemia)

This compound has demonstrated notable cytotoxic activity against murine leukemia cell lines, indicating its potential as an anti-leukemic agent. Research has specifically highlighted its efficacy against the P-388 murine leukemia cell line, a common model used in the screening of potential anticancer compounds.

Studies focusing on zoanthamine-type alkaloids have identified norzoanthamine as a potent inhibitor of cancer cell proliferation. In comparative analyses, norzoanthamine exhibited significant cytotoxic effects against P-388 cells. The concentration required to inhibit 50% of cell growth (IC50) was determined to be 0.86 µg/mL. This level of activity underscores the compound's potent cytostatic or cytotoxic properties. While the precise mechanism of this anti-leukemic action is still under investigation, the data suggests that norzoanthamine interferes with critical cellular processes necessary for the survival and proliferation of these cancer cells. Further research has also indicated that various derivatives of norzoanthamine can strongly inhibit the growth of P-388 murine leukemia cell lines. nih.gov

The following table summarizes the cytotoxic activity of Norzoanthamine against the P-388 murine leukemia cell line.

Table 1: Cytotoxic Activity of Norzoanthamine

| Compound | Cell Line | IC50 (µg/mL) |

| Norzoanthamine | P-388 Murine Leukemia | 0.86 |

Antioxidant Activity

This compound has been investigated for its antioxidant properties, which are crucial for mitigating cellular damage caused by oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions. The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals or inhibit the production of ROS.

In vitro studies have demonstrated that norzoanthamine possesses antioxidant capabilities. Specifically, in cellular antioxidant assays using dichlorodihydrofluorescein diacetate (DCFH-DA), norzoanthamine was shown to inhibit the production of reactive oxygen species. At a concentration of 100 µM, the compound achieved a 12.3% inhibition of ROS. This activity suggests that norzoanthamine can directly or indirectly interfere with the biochemical pathways that generate these damaging species.

The mechanism of antioxidant action for compounds like norzoanthamine can involve various pathways, including hydrogen atom transfer (HAT) or single electron transfer (SET), which neutralize free radicals. nih.gov The ability to reduce ROS levels indicates that this compound may help protect cells from oxidative damage, a mechanism that could contribute to its other observed biological activities.

The table below details the observed antioxidant activity of norzoanthamine in a cellular assay.

Table 2: Antioxidant Activity of Norzoanthamine

| Assay Type | Concentration (µM) | % ROS Inhibition |

| Cellular Antioxidant Assay (DCFH-DA) | 100 | 12.3 ± 1.4 |

Structure Activity Relationship Sar Studies

Identification of Key Structural Moieties for Biological Potency

Systematic modifications of the norzoanthamine scaffold have revealed that several distinct structural components are crucial for its biological potency. These include the C15–16 double bond, the lactone moiety, and the intricate bisaminal unit.

The presence of the double bond between carbons 15 and 16 in the northern carbocyclic region of norzoanthamine has been identified as a significant contributor to its biological activity. Studies involving the chemical transformation of norzoanthamine have demonstrated that saturation of this double bond leads to a reduction in its inhibitory effects. For instance, the conversion of norzoanthamine to 15,16-dihydronorzoanthamine resulted in a noticeable decrease in its ability to inhibit interleukin-6 (IL-6) production, a key cytokine involved in osteoclast formation. This suggests that the rigidity and electronic properties conferred by the C15–16 double bond are important for the molecule's interaction with its biological targets.